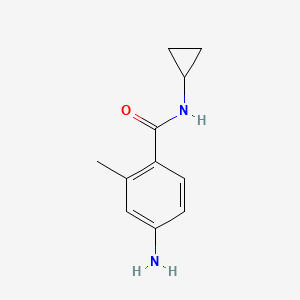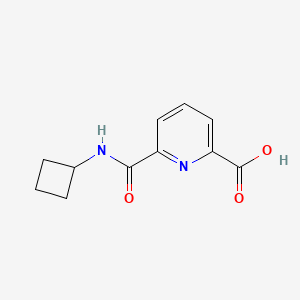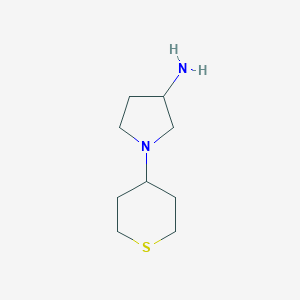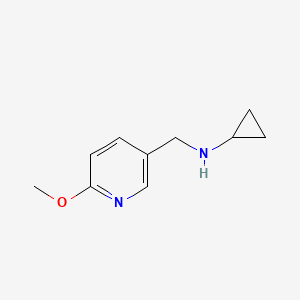
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Vue d'ensemble
Description
“2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is an intermediate used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase . It is also used in the design of isocorydine derivatives with anticancer effects .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of phthalazinone scaffolds . The low-cost industrial byproduct phthalhydrazide is used as the starting material to construct the phthalazinone moiety .Molecular Structure Analysis
The molecular formula of this compound is C16H11FN2O3 . It has a molecular weight of 298.27 g/mol . The InChI code is 1S/C16H11FN2O3/c17-13-6-5-9 (7-12 (13)16 (21)22)8-14-10-3-1-2-4-11 (10)15 (20)19-18-14/h1-8,18H, (H,19,20) (H,21,22) .Chemical Reactions Analysis
As an intermediate, this compound plays a crucial role in the synthesis of phthalazinone scaffolds . It is involved in the Negishi coupling reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.27 g/mol . Its density is 1.42 .Applications De Recherche Scientifique
Pharmaceutical Research and Development
- Repaglinide Synthesis : A study by Grell et al. (1998) explored the structure-activity relationships in hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a therapeutic for type 2 diabetes, recently approved by the FDA and EMEA. The study emphasized the significance of the ortho residue in the compound for enhanced activity and duration of action (Grell et al., 1998).
Medical Imaging
- Fluorine-18-Labeled Bexarotene Analogue : Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, indicating the use of such compounds in advanced medical imaging techniques (Wang et al., 2014).
Chemical Synthesis and Analysis
- Directed Lithiation of Benzoic Acids : Research by Bennetau et al. (1995) investigated the directed lithiation of unprotected benzoic acids, including compounds similar to 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This research contributes to the understanding of chemical synthesis and reactions involving such compounds (Bennetau et al., 1995).
Novel Drug Development
- Olaparib Intermediate Synthesis : Chen et al. (2022) reported on the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid as a key intermediate for olaparib, a poly(ADP-ribose) polymerase inhibitor used in ovarian cancer treatment. This showcases the compound's role in the development of critical cancer medications (Chen et al., 2022).
Environmental Chemistry
- Detection of Aromatic Metabolites : Londry and Fedorak (1993) used fluorinated compounds, similar to the one , to detect aromatic metabolites in a methanogenic consortium. This indicates its potential application in environmental chemistry and pollutant degradation studies (Londry & Fedorak, 1993).
Cancer Research
- PARP-1/HDAC-1 Inhibitors : Tian, Xie, and Liao (2020) designed and synthesized novel 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid derivatives as dual PARP-1/HDAC-1 inhibitors for cancer treatment, demonstrating the compound's relevance in oncological pharmacology (Tian, Xie, & Liao, 2020).
Mécanisme D'action
Target of Action
The primary target of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When DNA damage occurs, PARP helps the cell to repair by adding poly (ADP-ribose) chains to the damaged areas. Inhibition of PARP by the compound prevents this repair, leading to accumulation of DNA damage .
Result of Action
The result of the compound’s action is the accumulation of DNA damage in the cells due to the inhibition of PARP . This can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways. This makes the compound potentially useful in cancer treatment.
Analyse Biochimique
Biochemical Properties
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The compound acts as an inhibitor of PARP, thereby affecting the enzyme’s activity and influencing cellular responses to DNA damage. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, which facilitate its cellular uptake and distribution .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in DNA damage response and repair . By inhibiting PARP, the compound can induce cell cycle arrest and apoptosis in cells with damaged DNA. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the synthesis of poly (ADP-ribose) chains . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained inhibition of PARP activity and prolonged effects on DNA repair processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, such as organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and overall efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to target sites . The compound’s distribution within tissues can influence its therapeutic effects and potential side effects. Additionally, the compound’s interactions with transporters and binding proteins can affect its accumulation and localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DNA repair processes and other cellular functions . Targeting signals and post-translational modifications may play a role in directing the compound to its subcellular destinations . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-fluoro-5-[(8-methoxy-4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h2-7H,8H2,1H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFACEFMPYXIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727900 | |
| Record name | 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174044-71-3 | |
| Record name | 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)


![3-Ethynyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1399480.png)



amine](/img/structure/B1399485.png)
![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)
